1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)pyrrolidin-2-one is a complex organic compound that features an indole moiety, a pyrrolidinone ring, and a dihydroindole group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the pyrrolidinone ring and the attachment of the dihydroindole group. Specific reaction conditions, such as the use of methanesulfonic acid under reflux, can be employed to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency. Catalysts and solvents are selected to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the pyrrolidinone ring.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives .
Scientific Research Applications
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness: 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)pyrrolidin-2-one is unique due to its combination of an indole moiety with a pyrrolidinone ring and a dihydroindole group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C23H22ClN3O2 |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2,3-dihydroindole-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C23H22ClN3O2/c24-18-5-6-20-19(12-18)16(13-25-20)7-9-26-14-17(11-22(26)28)23(29)27-10-8-15-3-1-2-4-21(15)27/h1-6,12-13,17,25H,7-11,14H2 |
InChI Key |
ZQFKSMRJWQBTTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3CC(=O)N(C3)CCC4=CNC5=C4C=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.